molecular formula C12H16FNO B13619020 3-(2-Fluorobenzyl)piperidin-3-ol

3-(2-Fluorobenzyl)piperidin-3-ol

Cat. No.: B13619020
M. Wt: 209.26 g/mol
InChI Key: RMRUZCPBAAULAF-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)piperidin-3-ol is a piperidine derivative characterized by a fluorobenzyl substituent at the 3-position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance binding affinity to biological targets.

Synthesis and Characterization: The synthesis of fluorobenzyl-piperidine derivatives often involves reductive amination or nucleophilic substitution. For example, highlights the synthesis of a related compound, methyl-(S)-1-((R)-1-(1-(3-(2-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-methyl-1-oxobutan-2-ylcarbamate (Compound A), which is synthesized in 57% yield and characterized via IR, NMR, and mass spectrometry .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H16FNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2

InChI Key

RMRUZCPBAAULAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=CC=C2F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)piperidin-3-ol typically involves the reaction of 2-fluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorobenzyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorobenzyl-Piperidine Derivatives

a. 1-(2-Fluorobenzyl)piperidin-3-ol
  • Structure : Lacks the hydroxyl group at the 3-position of the piperidine ring compared to 3-(2-Fluorobenzyl)piperidin-3-ol.
  • Properties : Molecular weight = 209.26 g/mol; safety data include warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .
b. (3R)-1-(2,4-Difluorobenzyl)piperidin-3-ol
  • Structure : Features two fluorine atoms on the benzyl group instead of one.
  • Properties : Molecular weight = 227.25 g/mol. The additional fluorine may enhance lipophilicity and target binding .
c. 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol
  • Structure : Substitutes one fluorine with chlorine at the benzyl group.
  • Properties : Molecular weight = 243.71 g/mol; chlorine increases molecular weight and may alter electronic properties compared to fluorine .

Piperidin-3-ol Derivatives with Varied Substituents

a. LAS_52506311: 3-(Phenoxyethyl)-1-(4-(2-piperidin-1-yl)benzyl)piperidin-3-ol
  • Binding Affinity : -8.3 kcal/mol (stronger binding than this compound analogs).
  • Structural Note: The phenoxyethyl group may improve steric interactions with target proteins .
b. LAS_52160863: 1-(3-(3-(2-Methylimidazol-1-yl)propoxy)benzyl)-3-(phenoxyethyl)piperidin-3-ol
  • Binding Affinity : -7.7 kcal/mol.

Chlorinated Analogs

a. 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol
  • Comparison : The chloro substituent increases molecular weight by ~34 g/mol compared to this compound. Chlorine’s larger atomic radius may influence binding pocket interactions .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Binding Affinity (kcal/mol) Key Substituents Reference
This compound 225.26* N/A 2-Fluorobenzyl, -OH at C3
1-(2-Fluorobenzyl)piperidin-3-ol 209.26 N/A 2-Fluorobenzyl
LAS_52506311 365.47 -8.3 Phenoxyethyl, piperidinyl
3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol 243.71 N/A 2-Chloro-4-fluorobenzyl
LAS_52160863 473.58 -7.7 Phenoxyethyl, imidazole

*Calculated based on molecular formula C₁₂H₁₆FNO.

Key Findings and Implications

Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding precision in target interactions, while chlorine’s bulkiness may improve stability but reduce affinity .

Hydroxyl Group Impact: The -OH group at the 3-position in this compound likely contributes to hydrogen bonding, a feature absent in non-hydroxylated analogs like 1-(2-Fluorobenzyl)piperidin-3-ol .

Binding Affinity Trends: Phenoxyethyl-substituted derivatives (e.g., LAS_52506311) exhibit stronger binding (-8.3 kcal/mol) than imidazole-containing analogs (-7.7 kcal/mol), suggesting substituent size and polarity critically influence interactions .

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